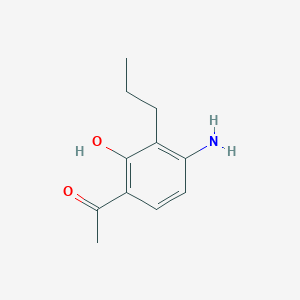
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene derivative. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use as an intermediate in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Amino-2-hydroxy-phenyl)-ethanone: Lacks the propyl group, which may affect its reactivity and applications.
1-(4-Amino-3-propyl-phenyl)-ethanone: Lacks the hydroxyl group, potentially altering its chemical properties.
1-(2-Hydroxy-3-propyl-phenyl)-ethanone: Lacks the amino group, which may influence its biological activity.
Uniqueness
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is unique due to the presence of all three functional groups (amino, hydroxyl, and propyl) on the phenyl ring
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-(4-amino-2-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-10(12)6-5-8(7(2)13)11(9)14/h5-6,14H,3-4,12H2,1-2H3 |
Clé InChI |
XPNYJCJVAVZWSK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8722550.png)



![Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B8722579.png)


![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)

![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid](/img/structure/B8722598.png)
![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)

